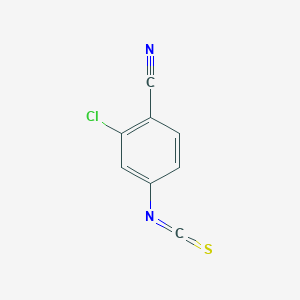

2-Chloro-4-isothiocyanatobenzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Chloro-4-isothiocyanatobenzonitrile is an organic compound with the chemical formula C8H3ClN2S. It is a white crystalline solid with a melting point of 104-106°C and a density of 1.43 g/cm³ . This compound is slightly soluble in water but soluble in organic solvents such as ethanol and dichloromethane . It is primarily used as an intermediate in the synthesis of organic photosensitive materials, dyes, and pharmaceutical intermediates .

Méthodes De Préparation

The preparation of 2-Chloro-4-isothiocyanatobenzonitrile involves several steps:

Reaction of 2,4-dichloroaniline with carbon disulfide: This generates 2,4-dichloro-6-isothiocyanoaniline.

Reaction with copper bromide: The product from the first step reacts with copper bromide to form 2-bromo-4-isothiocyanoaniline.

Reaction with sodium cyanide under alkaline conditions: Finally, 2-bromo-4-isothiocyanoaniline reacts with sodium cyanide under alkaline conditions to produce this compound.

Analyse Des Réactions Chimiques

2-Chloro-4-isothiocyanatobenzonitrile undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the chloro and isothiocyanato groups.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.

Common Reagents and Conditions: Typical reagents include carbon disulfide, copper bromide, and sodium cyanide, with reactions often conducted under alkaline conditions.

Applications De Recherche Scientifique

Organic Synthesis

2-Chloro-4-isothiocyanatobenzonitrile serves as a versatile building block in organic synthesis. Its electrophilic nature enables it to participate in various chemical reactions, facilitating the creation of more complex organic molecules. For example, it can be used to synthesize thiourea derivatives and other biologically active compounds through nucleophilic addition reactions with amines and other nucleophiles .

Material Science

In material science, this compound has potential applications in the development of novel materials with specific properties. Its ability to react with various substrates can lead to the formation of polymers or composites that exhibit enhanced mechanical or thermal properties. Research into the incorporation of isothiocyanates into polymer matrices has shown promising results in tailoring material characteristics for specific applications .

Biological Studies

The biological activity of this compound primarily stems from its reactivity towards nucleophilic sites on proteins and other biomolecules. Studies indicate that compounds with isothiocyanate groups can modify cellular signaling pathways by interacting with key proteins involved in cell proliferation and apoptosis. This suggests potential therapeutic applications in cancer treatment and other diseases where modulation of protein function is beneficial .

In Vitro Studies

Initial studies have explored the reactivity of this compound with amino acids and proteins, revealing its potential to modify protein functions significantly. For instance, interactions with cysteine residues can lead to the formation of thiourea derivatives, which may influence critical cellular pathways .

Synthetic Applications

The compound has been utilized as a building block in various synthetic routes, demonstrating its versatility in creating biologically active molecules. For example, it has been employed in the synthesis of bifunctional compounds that target specific proteins for degradation through proteolysis targeting chimeras (PROTACs). These compounds leverage the unique reactivity of isothiocyanates to modulate protein levels within cells, presenting a novel approach for therapeutic interventions .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Building block for synthesizing complex organic molecules and thiourea derivatives |

| Material Science | Development of novel materials with tailored properties through polymerization reactions |

| Biological Studies | Modulation of protein functions; potential therapeutic applications in cancer and other diseases |

Mécanisme D'action

The mechanism of action of 2-Chloro-4-isothiocyanatobenzonitrile involves its reactivity with various molecular targets. The isothiocyanato group is particularly reactive, allowing the compound to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its use in the synthesis of complex organic molecules and pharmaceutical intermediates .

Comparaison Avec Des Composés Similaires

2-Chloro-4-isothiocyanatobenzonitrile can be compared with other isothiocyanate-containing compounds, such as:

Phenyl isothiocyanate: Similar in reactivity but lacks the chloro and nitrile groups.

4-Isothiocyanatobenzonitrile: Similar structure but without the chloro substituent.

2-Chloro-4-nitrobenzonitrile: Contains a nitro group instead of an isothiocyanato group, leading to different reactivity and applications.

These comparisons highlight the unique combination of functional groups in this compound, which confer its specific reactivity and utility in various applications.

Activité Biologique

2-Chloro-4-isothiocyanatobenzonitrile (CITB) is a compound of significant interest in the fields of medicinal chemistry and biochemistry, primarily due to its biological activities. This article delves into the biological mechanisms, potential therapeutic applications, and relevant case studies associated with CITB.

Chemical Structure and Properties

CITB is characterized by the presence of a chloro group and an isothiocyanate functional group attached to a benzonitrile backbone. Its molecular formula is C8H5ClN2S, with a molecular weight of 216.66 g/mol. The isothiocyanate moiety is particularly noteworthy for its reactivity, allowing it to interact with various biological macromolecules.

Biological Activity Overview

-

Anticancer Properties :

Isothiocyanates, including CITB, have been extensively studied for their anticancer properties. They are known to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, such as:- Cell Cycle Arrest : CITB has been shown to induce cell cycle arrest in cancer cell lines, leading to reduced proliferation.

- Apoptosis Induction : Studies indicate that CITB can activate apoptotic pathways, promoting cell death in malignant cells.

-

Antimicrobial Activity :

CITB exhibits antimicrobial properties against a range of pathogens. Its effectiveness varies based on concentration and the type of microorganism. The compound's mechanism involves disrupting microbial cell membranes and inhibiting essential cellular processes. -

Interaction with Biological Macromolecules :

Research suggests that CITB can interact with proteins and nucleic acids, potentially modifying their functions. This interaction may enhance or inhibit biological activities, making it a candidate for drug development.

Table 1: Summary of Biological Activities of CITB

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anticancer | Induces apoptosis; inhibits proliferation | |

| Antimicrobial | Disrupts cell membranes; inhibits growth | |

| Protein Interaction | Modifies protein functions |

Detailed Research Findings

-

Anticancer Mechanisms :

A study demonstrated that CITB effectively inhibited the growth of prostate cancer cell lines by inducing apoptosis via the mitochondrial pathway. The activation of caspases was observed, confirming the apoptotic process ( ). -

Antimicrobial Efficacy :

In vitro assays revealed that CITB showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound was particularly effective at concentrations above 100 µg/mL, leading to a notable reduction in bacterial viability ( ). -

Protein Interaction Studies :

Interaction studies indicated that CITB could bind to specific proteins involved in cancer progression, such as MDM2, which plays a crucial role in p53 degradation. By inhibiting MDM2, CITB may restore p53 activity, enhancing its anticancer effects ( ).

Propriétés

IUPAC Name |

2-chloro-4-isothiocyanatobenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClN2S/c9-8-3-7(11-5-12)2-1-6(8)4-10/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAOBPKIQMNOCBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N=C=S)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.